molecular formula C5H10F3N B15263806 Ethyl(1,1,1-trifluoropropan-2-yl)amine

Ethyl(1,1,1-trifluoropropan-2-yl)amine

Cat. No.: B15263806
M. Wt: 141.13 g/mol
InChI Key: LKFNHDHNNPKDQV-UHFFFAOYSA-N
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Description

Ethyl(1,1,1-trifluoropropan-2-yl)amine is an organic compound with the molecular formula C5H10F3N and a molecular weight of 141.13 g/mol . Its structure features an amine group linked to an ethyl chain and a 1,1,1-trifluoropropan-2-yl group, making it a valuable building block in synthetic and medicinal chemistry . The compound is also available in a salt form, this compound hydrochloride (CAS 474510-56-0), which has a molecular weight of 177.60 g/mol and may offer enhanced stability for handling and storage . The presence of the trifluoromethyl group is of particular interest in pharmaceutical and agrochemical research. This group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity . As a result, this amine serves as a key intermediate for the synthesis of more complex, fluorine-containing molecules. For instance, derivatives of 1,1,1-trifluoropropan-2-amine are utilized in the development of novel compounds, such as TAAR1 agonists being investigated for central nervous system disorders . Researchers can employ this chemical to incorporate the 1,1,1-trifluoro-2-propylamine motif into target structures, such as triazole derivatives . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper laboratory practices should be observed, and the compound should be stored as recommended, with some suppliers suggesting cold-chain transportation .

Properties

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

N-ethyl-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C5H10F3N/c1-3-9-4(2)5(6,7)8/h4,9H,3H2,1-2H3

InChI Key

LKFNHDHNNPKDQV-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chiral Sulfinamide Auxiliary Method

Reaction Mechanism

The chiral sulfinamide auxiliary method, adapted from the synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine, involves a three-step sequence:

  • Condensation : Trifluoroacetone reacts with a chiral sulfinamide (e.g., (R)-(+)-2-methylpropane-2-sulfinamide) in the presence of titanium isopropoxide to form a geometrically pure Z-sulfinimine.
  • Stereoselective Reduction : The sulfinimine is reduced using NaBH4 or L-selectride, yielding diastereomerically enriched sulfinamides with 92–96% diastereomeric excess (de).
  • Hydrolysis : The sulfinamide is hydrolyzed under acidic conditions (e.g., trimethylsilyl triflate) to release the free amine as a triflate salt, avoiding competing side reactions from chloride ions.

Experimental Procedure

Key steps include:

  • Condensation : Trifluoroacetone, sulfinamide, and titanium isopropoxide are stirred in hexane/CH2Cl2 at 0°C to room temperature for 48 hours.
  • Reduction : NaBH4 or L-selectride is added at -30°C in tetrahydrofuran (THF), followed by gradual warming to room temperature.
  • Hydrolysis : Trimethylsilyl triflate in acetonitrile at 60°C cleaves the sulfinamide group, yielding the amine triflate salt.
Table 1: Optimization Data for Chiral Sulfinamide Method
Step Reagents/Conditions Yield (%) Selectivity (de %)
Condensation Ti(OiPr)4, hexane/CH2Cl2, 48 h 75–80 N/A
Reduction (NaBH4) NaBH4, THF, -30°C to rt 85–90 92–96
Hydrolysis (TMSOTf) TMSOTf, CH3CN, 60°C 45–50 Retained

This method excels in enantioselectivity but requires multiple steps and specialized reagents, limiting scalability.

Palladium-Catalyzed Cross-Coupling

Reaction Conditions

Arylboronic acids undergo Suzuki-Miyaura coupling with 2-bromo-3,3,3-trifluoropropene in the presence of Pd(PPh3)2Cl2 and K2CO3. While originally designed for trifluoromethyl alkenes, this method can be adapted for amine synthesis by introducing ethylamine derivatives during quenching or workup.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Sulfinamide Method : High enantioselectivity (>90% de) but low overall yield (45–50%) due to multi-step purification.
  • Palladium-Catalyzed : Moderate yields (50–70%) with potential for scalability, though amine functionalization remains unverified.
  • Reductive Amination : Theoretically simple but requires optimization to suppress side reactions.

Practical Considerations

  • Cost : Palladium catalysts and chiral sulfinamides increase expenses.
  • Equipment : Anhydrous conditions and inert atmospheres are critical for all methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl(1,1,1-trifluoropropan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized amines .

Scientific Research Applications

Ethyl(1,1,1-trifluoropropan-2-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and metabolic stability.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl(1,1,1-trifluoropropan-2-yl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Ethyl(1,1,1-trifluoropropan-2-yl)amine belongs to a class of trifluoromethyl-substituted amines , which are critical in medicinal chemistry due to their metabolic stability and enhanced bioavailability. Below is a comparison with structurally analogous compounds:

Compound Name Molecular Formula Substituents Key Features Patent Count Reference CID(s)
This compound C₅H₁₀F₃N Ethyl-N, CF₃ at β-position Moderate CCS (132.2 Ų for [M+H]+), hydrochloride salt form common 2 66205360
Mthis compound C₄H₈F₃N Methyl-N, CF₃ at β-position Smaller alkyl chain reduces steric hindrance; lower molecular weight (125.08 Da) N/A N/A
Ethyl(3,3,3-trifluoropropyl)amine C₅H₁₀F₃N Ethyl-N, CF₃ at terminal position Linear CF₃ group; higher patent activity (63 patents) 63 YXJKYHJIINJMFM
(S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride C₄H₉F₃N·HCl Chiral S-configuration, methyl-N Enantiopure form; potential for targeted biological activity N/A 1389320-35-7

Physicochemical Properties

  • Steric Effects : The β-CF₃ group introduces steric bulk, which may hinder interactions with enzymatic active sites compared to terminal CF₃ analogs like Ethyl(3,3,3-trifluoropropyl)amine .
  • Chirality : The S-enantiomer of N-methyl-1,1,1-trifluoro-2-propylamine hydrochloride () demonstrates the importance of stereochemistry in receptor binding, a factor absent in the racemic this compound .

Q & A

Q. What are the optimal synthetic routes for Ethyl(1,1,1-trifluoropropan-2-yl)amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of trifluoromethylated amines like this compound often involves alkylation or cross-coupling reactions. For example, palladium-catalyzed coupling with CuI as a co-catalyst (Sonogashira-type conditions) can achieve moderate yields (~67%) under inert atmospheres (e.g., using Et₃N as a base in DMF) . Key factors affecting yield include:

  • Catalyst loading : 2 mol% Pd(PPh₃)₂Cl₂ and 2 mol% CuI.
  • Purification : Flash column chromatography (e.g., 10–40% EtOAc in pentane) is critical for isolating the product .
  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency for trifluoromethylated amines .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

Methodological Answer: A combination of NMR, IR, and mass spectrometry is essential:

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at ~-60 to -70 ppm. Adjacent protons (e.g., CH(NH) or CH₂ groups) show splitting due to coupling with fluorine .
  • IR : Strong C-F stretches near 1100–1250 cm⁻¹ confirm the CF₃ group .
  • LC-MS : Molecular ion peaks (e.g., m/z = 342.0/344.0 [M+H]⁺ for brominated analogs) help verify purity .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this compound impact its reactivity and biological interactions?

Methodological Answer: Enantiomers can exhibit divergent biological activities due to chiral recognition by enzymes or receptors. For example:

  • Synthesis of (S)-enantiomers : Use chiral auxiliaries or enantioselective catalysts (e.g., Pd with chiral ligands) to achieve >80% enantiomeric excess (ee) .
  • Analysis : Chiral HPLC or circular dichroism (CD) spectroscopy distinguishes enantiomers. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like acetyltransferases or GPCRs .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Conflicting data (e.g., unexpected NMR splitting or IR shifts) may arise from impurities or dynamic effects. Solutions include:

  • Multi-technique validation : Cross-check NMR with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) .
  • Dynamic NMR (DNMR) : Detect conformational exchange broadening in ¹H NMR at variable temperatures .
  • Computational modeling : Gaussian09 or ORCA simulations predict spectroscopic profiles and identify outliers .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and metabolic stability?

Methodological Answer: The CF₃ group enhances lipophilicity (logP ↑) and metabolic resistance due to strong C-F bonds. Key studies involve:

  • In vitro assays : Microsomal stability tests (e.g., liver microsomes + NADPH) quantify degradation rates.
  • Binding studies : Surface plasmon resonance (SPR) measures interactions with cytochrome P450 enzymes .
  • Comparative analysis : Replace CF₃ with CH₃ or Cl to assess fluorine-specific effects .

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